5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Catalog No.
S16159356
CAS No.
M.F
C6H7N5OS2
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,...

Product Name

5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-[(5-methyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H7N5OS2

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C6H7N5OS2/c1-3-8-9-4(12-3)2-13-6-11-10-5(7)14-6/h2H2,1H3,(H2,7,10)

InChI Key

YYCKDCFKZVDJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CSC2=NN=C(S2)N

5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound characterized by the presence of both oxadiazole and thiadiazole moieties. It features a methyl group on the oxadiazole ring and a thioether linkage to the thiadiazole. This compound has garnered interest in medicinal chemistry due to its potential biological activities and unique structural properties.

The chemical reactivity of 5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can be explored through various synthetic transformations. It can participate in nucleophilic substitutions due to the presence of the thiol group, allowing for further functionalization. Additionally, reactions involving electrophiles can occur at the nitrogen atoms of the thiadiazole and oxadiazole rings, facilitating the synthesis of more complex derivatives.

Several synthetic routes can be employed to produce 5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine:

  • Thioether Formation: The initial step may involve reacting 5-methyl-1,3,4-oxadiazol-2-thiol with a suitable thiol or thiol precursor in the presence of a base to form the thioether linkage.
  • Thiadiazole Synthesis: The thiadiazole component can be synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Final Assembly: The final compound can be obtained through condensation reactions or coupling strategies that link the oxadiazole and thiadiazole moieties.

The potential applications of 5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine are diverse:

  • Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound in drug discovery efforts targeting microbial infections or cancer.
  • Agricultural Chemistry: Similar compounds have been evaluated for their herbicidal or fungicidal properties.
  • Material Science: Its unique chemical structure may find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine could focus on:

  • Protein Binding: Assessing how this compound interacts with various biological macromolecules.
  • Mechanism of Action: Investigating its mode of action at the cellular level to understand its therapeutic potential.
  • Synergistic Effects: Evaluating its efficacy in combination with other drugs or compounds to enhance biological activity.

Several compounds share structural characteristics with 5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amines:

Compound NameStructural FeaturesUnique Characteristics
5-Methyl-1,3,4-thiadiazol-2-thiolThiadiazole ring with a methyl groupKnown for its antioxidant properties
5-Methyl-1,3,4-Oxadiazolium chlorideOxadiazole ring with quaternary nitrogenExhibits antimicrobial activity
5-(Chloromethyl)-1,3,4-thiadiazoleThiadiazole with chloromethyl substituentPotential herbicidal activity
5-Methylthio-(1H)-benzimidazoleBenzimidazole structure with methylthio groupNotable for its anticancer properties

These comparisons highlight the unique combination of oxadiazole and thiadiazole functionalities in 5-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amines that may contribute to its distinct biological profile and potential applications in various fields.

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

229.00920221 g/mol

Monoisotopic Mass

229.00920221 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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